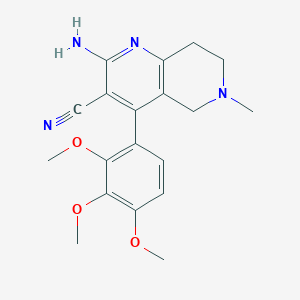

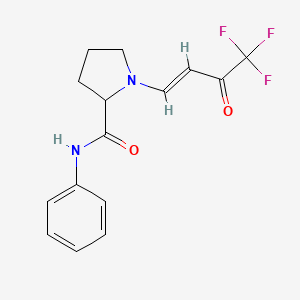

![molecular formula C19H22N2O B3020135 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 537009-73-7](/img/structure/B3020135.png)

1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a derivative of the imidazole class, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives, such as 1,4-diaryl-1H-imidazoles, has been challenging under ambient conditions. However, a novel method has been reported that utilizes the reactivity of isocyanides in a tandem insertion-cyclization reaction. This method involves a copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by a base-promoted cycloaddition with benzyl isocyanide derivatives. The deprotonation of benzyl isocyanide by KOtBu plays a crucial role in facilitating both steps of the reaction, leading to high-yielding synthesis of the desired imidazole compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The specific substitution pattern on the imidazole ring, such as the presence of an isopropylbenzyl group and a hydroxyethyl group in the case of this compound, can significantly influence the compound's physical and chemical properties, as well as its biological activity.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to the presence of reactive sites on the ring. The synthesis methods described involve reactions with isocyanides, hydroxylamine, benzonitriles, arylglyoxals, and 1,3-dicarbonyl compounds. These reactions can lead to the formation of novel imidazole derivatives with diverse substituents, which can be further modified or used in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The spectroscopic data obtained from the synthesized compounds can provide insights into their structure and help in establishing the position and nature of the substituents. The method reported for the synthesis of 2,5-diaryl-1-hydroxy-1H-imidazol-4-yl derivatives does not require the use of bases or catalysts, which can be advantageous in terms of simplicity and environmental impact .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound, also known as 1-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol, is an imidazole-based compound . Imidazole compounds are known for their wide range of bioactivity, including antibacterial activities against various microorganisms . They show good tissue penetration and permeability , making them effective therapeutic agents.

Mode of Action

Imidazole compounds interact with their targets in a variety of ways. The deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions . This interaction can lead to changes in the target, resulting in the compound’s therapeutic effects.

Biochemical Pathways

Imidazole compounds affect various biochemical pathways. They are included in many synthetic drug molecules and have a wide range of uses in medicinal chemistry

Pharmacokinetics

The pharmacokinetic properties of imidazole compounds contribute to their effectiveness as therapeutic agents. They are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the compound’s action is its therapeutic effects. For example, some imidazole compounds have been shown to have antibacterial activity against various microorganisms

Propiedades

IUPAC Name |

1-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-13(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)14(3)22/h4-11,13-14,22H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYRBNCNZUNHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

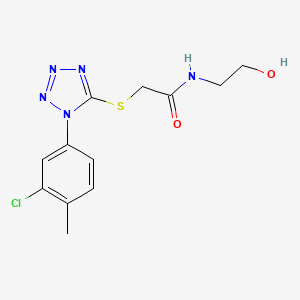

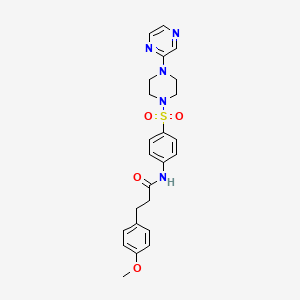

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020052.png)

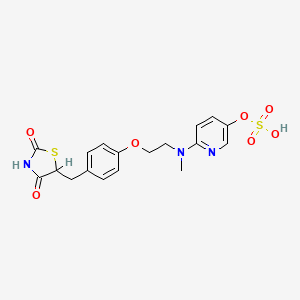

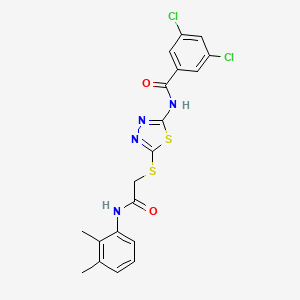

![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B3020059.png)

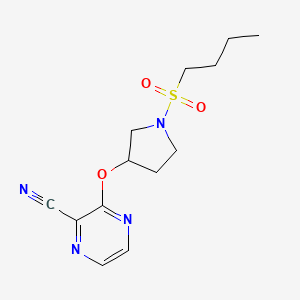

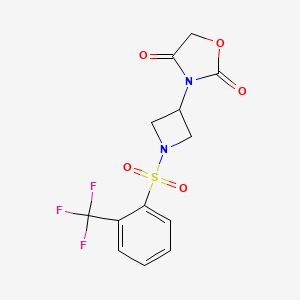

![3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine](/img/structure/B3020063.png)

![4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020065.png)

![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)

![3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide](/img/structure/B3020075.png)